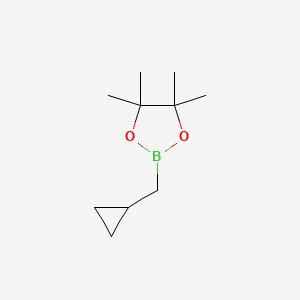

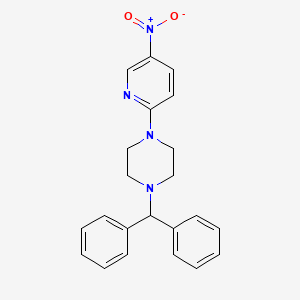

![molecular formula C8H6F2O2S B2795880 4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione CAS No. 76629-94-2](/img/structure/B2795880.png)

4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione

概要

説明

“4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” is likely a fluorinated compound with a thiophene ring. Fluorinated compounds are often used in medicinal chemistry due to their unique properties . The thiophene ring is a five-membered aromatic ring with one sulfur atom, commonly found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would likely consist of a butane-1,3-dione backbone with fluorine atoms attached to the 4th carbon and a thiophene ring attached to the 1st carbon .Chemical Reactions Analysis

The chemical reactions of “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would depend on the reaction conditions and the reagents used. Fluorinated compounds are known for their high reactivity, especially towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would be influenced by its fluorine atoms and thiophene ring. Fluorine atoms are highly electronegative, which could result in a polar molecule with unique solubility properties . The thiophene ring could contribute to the compound’s aromaticity and stability .科学的研究の応用

Synthesis and Reactivity

Formation of Difluorodienes

4-aryl-1,3-dibromo-1,1-difluorobutanes undergo double dehydrobromination to yield difluorodienes. 4-aryl-1,1-difluoro-1,3-butadienes show rapid reactivity in Diels-Alder reactions (Elsheimer, Foti, & Bartberger, 1996).

Microwave-assisted Synthesis of Fused Heterocycles

The compound reacts under pressurized microwave irradiation with other substances to form trifluoromethyl derivatives of various heterocyclic compounds (Shaaban, 2008).

Formation of Nickel(II) and Copper(II) Complexes

Nickel(II) and copper(II) complexes of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and their adducts have been synthesized and characterized (Woods, Omoregie, Retta, Capitelli, & da Silva, 2009).

Material Science and Organic Synthesis

Synthesis of Pyridine Derivatives

The compound is used to synthesize various pyridine derivatives, which are important in organic synthesis (Rateb, 2011).

Charge Density Analysis in Semiconductor Precursors

It serves as a precursor in the synthesis of thiophene-based semiconductors and organic solar cells. Its charge densities have been analyzed for applications in these fields (Ahmed, Nassour, Noureen, Lecomte, & Jelsch, 2016).

Dye-Sensitized Solar Cells

Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers incorporating the compound have been synthesized for use in dye-sensitized solar cells (Islam et al., 2006).

Chemical Reactions and Properties

Synthesis of Hexahydroquinoline Derivatives

It is used in the synthesis of hexahydroquinoline derivatives, which have potential as drug candidates (Liang-ce et al., 2015).

Electrosynthesis and Electrochromism

The compound has been involved in the electrosynthesis and study of electrochromic properties of polydithienylpyrrole films (Kung, Cao, & Hsiao, 2020).

Conformation and Vibrational Spectra

It has been analyzed for its conformational stabilities and vibrational spectra in various solutions, which is critical for understanding its chemical properties and reactions (Nekoei et al., 2009).

Safety And Hazards

将来の方向性

The future directions for “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would depend on its potential applications. Given the interesting properties of fluorinated compounds and thiophene rings, it could be explored for use in medicinal chemistry, materials science, or as a ligand in metal complexes .

特性

IUPAC Name |

4,4-difluoro-1-thiophen-2-ylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2S/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYASAUCNBVCUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

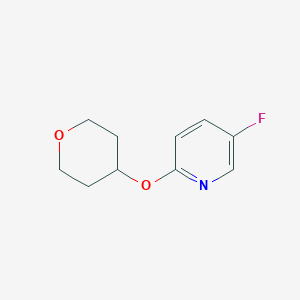

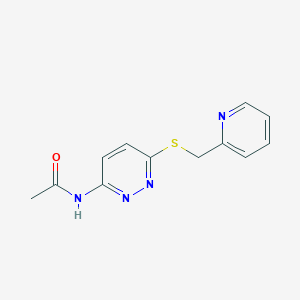

![3-Cyclopropyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2795807.png)

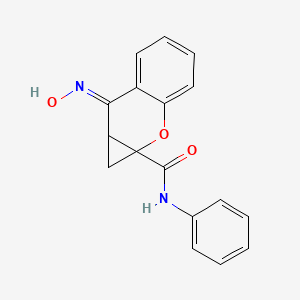

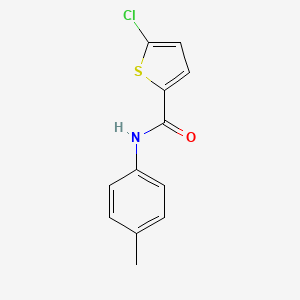

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2795808.png)

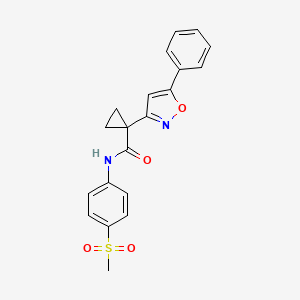

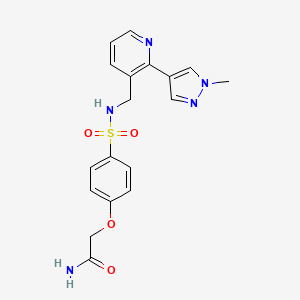

![3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2795809.png)

![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)

![3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2795815.png)

![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)